Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-
Description
Thematic Overview of Pyrimidine (B1678525) Scaffolds in Contemporary Heterocyclic Chemistry
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the world of heterocyclic chemistry. nih.govijrpr.com Its derivatives are ubiquitous in nature, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA. jclmm.comresearchgate.net This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues.
In modern therapeutics, the pyrimidine motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.gov Compounds incorporating the pyrimidine core have shown efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired biological effects. ijrpr.com
Confluence of Pyrazole (B372694) and Pyrimidine Architectures in Ligand Design
The strategic combination of different heterocyclic rings within a single molecule is a powerful approach in ligand design. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is another key player in this field, known for its diverse applications in medicinal chemistry and as a coordinating agent for metal ions. researchgate.net Pyrazole derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netrsc.org
The fusion or direct linkage of pyrazole and pyrimidine rings gives rise to molecular frameworks with unique three-dimensional structures and electronic properties. acs.orgnih.gov These hybrid structures, such as pyrazolopyrimidines, are of significant interest as they can act as purine (B94841) analogs and interact with biological targets like protein kinases. nih.govekb.eg The combination of the electron-deficient pyrimidine ring with the electron-rich pyrazole ring creates a distinct electronic environment that can be exploited in the design of novel ligands and functional materials.
Conceptual Framework of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- as a Versatile Molecular Building Block
Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- (bpzpm) represents a non-fused combination of these two important heterocycles. In this molecule, two pyrazolyl groups are attached to the 4 and 6 positions of a central pyrimidine ring. This specific arrangement makes bpzpm an intriguing "bis(pyrazolyl)" type ligand. These ligands are renowned for their ability to form stable complexes with a variety of metal ions. youtube.comyoutube.com
The nitrogen atoms of the pyrazole rings and the pyrimidine ring can act as donor sites, allowing the molecule to chelate to a metal center in a pincer-like fashion. nih.gov This coordination behavior is crucial for its application as a building block in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. The rigidity of the pyrimidine core and the rotational freedom of the pyrazolyl groups provide a balance of structural integrity and conformational flexibility.
Chemically, bpzpm is a neutral, multidentate ligand. Its utility as a molecular building block stems from its predictable coordination modes and the stability of the resulting metal complexes. chemscene.com The synthesis of bpzpm can be achieved through the reaction of 4,6-dichloropyrimidine (B16783) with pyrazole. researchgate.net
Table 1: Physicochemical Properties of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- (bpzpm)
| Property | Value |
| Molecular Formula | C10H8N6 |
| Molecular Weight | 212.22 g/mol |
| Monoisotopic Mass | 212.08104 Da uni.lu |
| Appearance | Solid (predicted) |
| XLogP3-AA | 0.8 uni.lu |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| Formal Charge | 0 |
| SMILES | c1cn(nc1)c2cc(nc(n2)n3ccnc3) |
| InChI | InChI=1S/C10H8N6/c1-3-13-15(5-1)9-7-10(12-8-11-9)16-6-2-4-14-16/h1-8H uni.lu |
Research Trajectories and Future Directions in the Study of bpzpm
The unique structural and electronic features of bpzpm have set the stage for its exploration in several cutting-edge areas of chemical research. Current and future research directions are focused on harnessing its potential as a versatile building block.
One of the most promising avenues is in the field of coordination chemistry . Researchers are actively investigating the complexation of bpzpm with a wide range of transition metals to create novel mono- and polynuclear complexes. nih.gov The photophysical and magnetic properties of these complexes are of particular interest, with potential applications in luminescent materials, sensors, and molecular magnetism.
Another significant research trajectory is the use of bpzpm in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers . The ability of bpzpm to bridge multiple metal centers can lead to the formation of extended porous structures. These materials are being explored for applications in gas storage and separation, catalysis, and as host-guest systems.
In the realm of supramolecular chemistry , the non-covalent interactions involving bpzpm, such as π-π stacking and hydrogen bonding (with co-ligands), are being studied to construct intricate self-assembled architectures.
While the primary focus of current research is on its coordination and materials chemistry, the inherent biological relevance of its constituent pyrimidine and pyrazole rings suggests that future investigations may also explore the medicinal chemistry potential of bpzpm and its derivatives.
Structure
3D Structure
Properties
CAS No. |
114833-91-9 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4,6-di(pyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H8N6/c1-3-13-15(5-1)9-7-10(12-8-11-9)16-6-2-4-14-16/h1-8H |
InChI Key |
ITORZLJASZQARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl
Established Synthetic Pathways to Pyrimidine (B1678525), 4,6-bis(1H-pyrazol-1-yl)-
The construction of the "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" scaffold is typically achieved through two primary strategies: building the pyrimidine ring onto pre-existing pyrazole (B372694) moieties or introducing the pyrazolyl groups onto a pre-formed pyrimidine core.
Condensation Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring often involves the cyclization of a β-dicarbonyl compound with a nitrogen-containing species like an amidine, urea, or guanidine. wikipedia.org While direct synthesis of the parent "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" via this method is less common, the principle is fundamental to creating substituted pyrimidine cores that can be later functionalized. wikipedia.org
A prevalent method for creating pyrazole-substituted pyrimidines involves the condensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds. These electrophiles can include β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles, leading to the formation of the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov Microwave-assisted cyclization has been shown to be an effective technique for these reactions, offering high yields and purity in shorter reaction times. nih.gov For instance, the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation regioselectively produces functionalized pyrazolo[1,5-a]pyrimidines. nih.gov
Another key condensation reaction involves reacting 2-benzyl-4-hydrazinopyrimidines with ethoxymethylidene derivatives of β-dicarbonyl compounds to synthesize the corresponding substituted 4-(1H-pyrazol-1-yl)pyrimidines. bohrium.com Intermediates from this condensation can be isolated, indicating that the initial reaction occurs at the nitrogen atom of the hydrazine (B178648) group. bohrium.com Subsequent cyclization in acetic acid yields the final pyrazolylpyrimidine product. bohrium.com
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| β-Dicarbonyl Compound | N-C-N Compound (e.g., amidine, urea) | Substituted Pyrimidine | Fundamental pyrimidine synthesis. |
| 3-Amino-1H-pyrazole | 1,3-Bielectrophile (e.g., β-enaminone) | Pyrazolo[1,5-a]pyrimidine | Fused bicyclic system formation. nih.gov |
| 2-Benzyl-4-hydrazinopyrimidine | Ethoxymethylidene derivative of β-dicarbonyl | 4-(1H-Pyrazol-1-yl)pyrimidine | Stepwise formation via isolable intermediates. bohrium.com |
| 4-Formylphenyl benzoates, malononitrile, and pyrazolones | Pepsin (biocatalyst) | Pyrazolo[1,5-a]pyrimidines | Green, one-pot synthesis. tandfonline.com |
Introduction of Pyrazolyl Moieties at the 4,6-Positions of the Pyrimidine Core
A more direct route to "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine. Typically, a pyrimidine with good leaving groups, such as halogens (e.g., 4,6-dichloropyrimidine), at the 4 and 6 positions is reacted with pyrazole in the presence of a base. The electron-deficient nature of the carbon atoms at the 2, 4, and 6 positions of the pyrimidine ring facilitates this nucleophilic attack. wikipedia.orgbhu.ac.in
The reaction conditions for this substitution can be crucial. For example, the choice of base and solvent can influence the reaction rate and yield. The pyrazole anion, generated in situ by the base, acts as the nucleophile, displacing the leaving groups on the pyrimidine ring to form the desired 4,6-bis(1H-pyrazol-1-yl)pyrimidine.
| Pyrimidine Substrate | Reagent | Reaction Type | Product |
| 4,6-Dichloropyrimidine (B16783) | Pyrazole | Nucleophilic Aromatic Substitution | Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- |
| 4,6-Dihalopyrimidine | Substituted Pyrazole | Nucleophilic Aromatic Substitution | Substituted Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- |
Regioselective Synthesis Strategies for Substituted Analogues
Achieving specific substitution patterns on the pyrazole and pyrimidine rings is critical for tuning the properties of the final molecule. Regioselectivity in the synthesis of pyrazole-containing compounds is a well-studied area. For instance, the condensation of 1,3-diketones with arylhydrazines can be highly regioselective, yielding specific 1-aryl-3,4,5-substituted pyrazoles depending on the reaction conditions. organic-chemistry.org The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly enhances regioselectivity compared to polar protic solvents. organic-chemistry.org
In the context of "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" analogues, regioselective synthesis can be approached by using pre-functionalized pyrazoles or pyrimidines. For example, starting with a substituted 4,6-dichloropyrimidine allows for the introduction of pyrazolyl moieties onto a pyrimidine core that already bears other functional groups. Conversely, using a substituted pyrazole in the nucleophilic substitution reaction allows for the direct installation of functionalized pyrazolyl rings.
Recent methods have also demonstrated the conversion of pyrimidines into pyrazoles, which can be a powerful tool for accessing C-H functionalized pyrazole compounds. escholarship.org This "skeletal editing" approach leverages the directing ability of the pyrimidine ring for C-H functionalization, followed by a transformation into the corresponding pyrazole. escholarship.org This strategy provides access to a variety of N2-substituted pyrazoles that are otherwise difficult to prepare. escholarship.org
Advanced Synthetic Approaches and Derivatization
Modern synthetic methods offer sophisticated tools for the functionalization and elaboration of the "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" scaffold, enabling the creation of complex and tailored ligand architectures.
Functionalization of Pyrazole and Pyrimidine Ring Systems for Ligand Modifiers
The pyrazole and pyrimidine rings within the "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" framework can be further modified to fine-tune the electronic and steric properties of the resulting ligands.
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic substitution, typically at the 4-position. researchgate.net Reactions such as nitration and halogenation can introduce functional groups that can be further elaborated. nih.gov
Nucleophilic Aromatic Substitution: The pyrimidine ring, being electron-deficient, is amenable to nucleophilic aromatic substitution, particularly at the 2-position if it bears a suitable leaving group. nih.govbhu.ac.in This allows for the introduction of various nucleophiles, including amines and alkoxides. nih.gov
C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new bonds without pre-functionalization. While challenging on pyrazoles, pyrimidine-directed C-H functionalization has been used to modify substituents on the pyrimidine ring before a subsequent ring transformation to a pyrazole. escholarship.org
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are invaluable for forming new carbon-carbon and carbon-nitrogen bonds on both the pyrimidine and pyrazole rings, provided a suitable halide is present. nih.gov
Click Chemistry and Modular Synthesis for Complex Ligand Architectures
"Click chemistry" provides a powerful strategy for the modular synthesis of complex molecules from simpler building blocks. The principles of click chemistry, which emphasize high-yielding, wide-scope reactions that are easy to perform and purify, are well-suited for the construction of intricate ligand systems based on the "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" core. nih.gov
One of the most prominent examples of click chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. By introducing azide (B81097) or alkyne functionalities onto the "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" scaffold, it can be readily "clicked" with other molecular fragments to build up complex architectures. For instance, a "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" derivative bearing an azide group could be reacted with an alkyne-functionalized molecule to create a larger, multi-component ligand. This modular approach allows for the rapid generation of a library of ligands with diverse properties. rsc.org
The synthesis of 1,2,3-triazolyl-pyridine ligands via click chemistry has been successfully used to create ruthenium complexes for applications such as dye-sensitized solar cells, demonstrating the utility of this approach in generating functional materials. rsc.org
Catalyst-Free and Environmentally Conscious Synthetic Protocols
The development of synthetic methods that minimize or eliminate the use of catalysts, particularly those based on heavy metals, is a key goal of green chemistry. Such approaches not only reduce the environmental impact but also simplify purification processes, lowering costs and waste generation. For the synthesis of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, catalyst-free methods primarily rely on the nucleophilic substitution reaction between 4,6-dichloropyrimidine and pyrazole.
One of the most straightforward and environmentally benign approaches involves heating the reactants in a suitable solvent in the presence of a base. Research on the amination of 4,6-dichloropyrimidine has shown that the reaction can proceed without a catalyst, often requiring elevated temperatures. nih.gov In a typical procedure, 4,6-dichloropyrimidine is reacted with two equivalents of pyrazole in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), with potassium carbonate (K₂CO₃) acting as a base to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is typically heated to a temperature of around 140 °C for several hours to ensure complete disubstitution. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for promoting catalyst-free reactions. nih.govchemicalbook.comnih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. nih.govchemicalbook.comnih.govnih.gov In the context of synthesizing Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, a mixture of 4,6-dichloropyrimidine and pyrazole in a sealed vessel with a suitable base can be subjected to microwave irradiation. This method often allows for the use of more environmentally friendly solvents, or in some cases, solvent-free conditions, further enhancing the green credentials of the synthesis. chemicalbook.com
A representative catalyst-free synthesis is outlined in the following table:
| Parameter | Condition | Reference |
| Starting Materials | 4,6-Dichloropyrimidine, Pyrazole | nih.gov |
| Base | Potassium Carbonate (K₂CO₃) | nih.gov |
| Solvent | N,N-Dimethylformamide (DMF) | nih.gov |
| Temperature | 140 °C | nih.gov |
| Reaction Time | 24 hours | nih.gov |
| Work-up | Aqueous work-up followed by extraction | nih.gov |
This approach, while effective, often requires high temperatures and long reaction times. The use of microwave assistance can be a viable alternative to improve efficiency.
Optimization of Synthetic Parameters
The efficiency of the synthesis of Pyrimidine, 4,6-bis(1H-pyrazol-1)- can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters that are typically optimized include the choice of base, solvent, temperature, and the molar ratio of reactants.
Base: The choice of base is critical for the deprotonation of pyrazole, thus activating it as a nucleophile. While inorganic bases like potassium carbonate are commonly used, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective in similar N-arylation reactions. researchgate.net The strength and solubility of the base in the reaction medium can significantly impact the reaction rate and yield.
Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often effective for nucleophilic aromatic substitution reactions. researchgate.net However, for greener applications, the exploration of more benign solvents or solvent-free conditions, particularly under microwave irradiation, is an important area of optimization. chemicalbook.com
Temperature and Reaction Time: There is a direct correlation between temperature and reaction rate. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. Microwave-assisted synthesis offers precise temperature control and can often achieve the desired transformation at lower bulk temperatures compared to conventional heating. nih.gov
Molar Ratio of Reactants: The stoichiometry of the reactants is another key parameter. While a 1:2 molar ratio of 4,6-dichloropyrimidine to pyrazole is theoretically required, using a slight excess of pyrazole can often drive the reaction to completion and maximize the yield of the disubstituted product.
The following table summarizes the key parameters and their potential impact on the synthesis of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-.
| Parameter | Options | Effect on Reaction | Reference |
| Base | K₂CO₃, Cs₂CO₃, DBU, Triethylamine | Affects nucleophilicity of pyrazole and reaction rate. | nih.govresearchgate.net |
| Solvent | DMF, DMSO, Acetonitrile, Solvent-free (MW) | Influences solubility of reactants and reaction rate. | nih.govchemicalbook.comresearchgate.net |
| Temperature | Room Temperature to 150 °C (Conventional), 100-180 °C (Microwave) | Higher temperatures increase reaction rate but may lead to side products. | nih.govnih.gov |
| Reactant Ratio | 1:2 to 1:2.5 (Dichloropyrimidine:Pyrazole) | Excess pyrazole can improve yield of the disubstituted product. |
By systematically varying these parameters, an optimized protocol can be developed to produce Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- in high yield and purity, while adhering to the principles of green chemistry.
Structural Elucidation and Conformational Analysis of Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl and Its Derivative Systems
Spectroscopic Techniques for Ligand Characterization
A combination of spectroscopic methods is essential for the comprehensive characterization of Pyrimidine (B1678525), 4,6-bis(1H-pyrazol-1-yl)- in both solution and the solid state. These techniques provide critical information regarding the molecule's connectivity, functional groups, electronic properties, and precise molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Connectivity Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, ¹H and ¹³C NMR provide direct evidence for the connectivity of the pyrimidine and pyrazole (B372694) rings.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrimidine and pyrazole rings. The pyrimidine protons, H-2 and H-5, are anticipated to appear as singlets in the aromatic region. Based on data for related 4,6-disubstituted pyrimidines, the H-2 proton is typically found at a lower field (more deshielded) than the H-5 proton due to the electronic effects of the adjacent nitrogen atoms. For instance, in related 4-(pyridyl)pyrimidine systems, the H-2 proton signal appears around δ 9.30 ppm, while the H-5 signal is further upfield. researchgate.net
The protons of the two equivalent pyrazolyl rings should give rise to three distinct signals. The H-3' and H-5' protons of the pyrazole ring are expected to appear as doublets, while the H-4' proton should be a triplet, resulting from coupling to the adjacent protons. In similar pyrazolyl-substituted heterocycles, these protons typically resonate in the range of δ 6.5-8.5 ppm. researchgate.netmdpi.com
The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate at lower fields compared to those of the pyrazole rings, with the C-4 and C-6 carbons showing the most significant downfield shift due to their direct attachment to the electronegative nitrogen atoms of the pyrazole rings. In related pyrazolylpyrimidine derivatives, pyrimidine carbon signals can be observed in the range of δ 100-165 ppm. nih.gov
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons on the same pyrazole ring, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | ~9.0 - 9.3 | ~150 - 155 |
| H-5 | ~7.0 - 7.5 | ~100 - 110 |
| C-4, C-6 | - | ~160 - 165 |
| H-3' | ~7.8 - 8.2 | ~140 - 145 |
| H-4' | ~6.5 - 6.8 | ~108 - 112 |
| H-5' | ~8.2 - 8.6 | ~130 - 135 |
| Note: These are estimated values based on data from related pyrazolyl and pyrimidine compounds. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. For Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, these techniques can confirm the presence of the pyrimidine and pyrazole ring systems.
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=N, and C=C bonds within the heterocyclic rings. researchgate.net Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine and pyrazole rings are expected to appear in the 1400-1650 cm⁻¹ range. researchgate.netsapub.org The in-plane and out-of-plane bending vibrations of the C-H bonds would be found in the fingerprint region (below 1400 cm⁻¹).
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. In studies of related 2,6-bis(pyrazol-1-yl)pyridine (bpp) complexes, significant changes in the Raman spectra are observed upon coordination to a metal center, indicating the involvement of the heterocyclic rings in bonding. researchgate.netrsc.orgmdpi.com For the free ligand, characteristic bands for the pyrazole and pyrimidine ring breathing modes are expected.
Table 2: Characteristic Vibrational Frequencies for Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1550 - 1650 |
| C=C Stretch (aromatic) | 1400 - 1600 |
| Ring Breathing Modes | 990 - 1050 |
| C-H In-plane Bend | 1000 - 1300 |
| C-H Out-of-plane Bend | 750 - 1000 |
| Note: These are general ranges and the exact positions will depend on the specific molecular environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and the extent of π-conjugation. The spectrum of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- is expected to be dominated by π→π* transitions within the aromatic pyrimidine and pyrazole rings.
In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, absorption bands are typically observed in the UV region, with the main band appearing between 340-440 nm, which is assigned to an intramolecular charge transfer (ICT) process. nih.gov The presence of two pyrazolyl groups attached to the pyrimidine core in bpzpm is expected to result in a complex absorption profile with multiple bands. The electronic communication between the pyrazole and pyrimidine rings will influence the energy of these transitions. Studies on substituted pyrimidines have shown that the absorption maxima can be tuned by the nature of the substituents. researchgate.net The molar absorptivity (ε) values associated with these transitions are generally high, characteristic of allowed π→π* transitions.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, with a molecular formula of C₁₀H₈N₆, the calculated monoisotopic mass is 212.08104 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 213.08832, confirming the molecular formula. uni.lu This technique is crucial for verifying the identity of the synthesized compound and distinguishing it from potential isomers or byproducts.
Solid-State Structural Determination by X-ray Diffraction
While spectroscopic techniques provide valuable information about the structure of a molecule in solution or as a bulk sample, single-crystal X-ray diffraction provides the most definitive structural data in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of the bpzpm Ligand
Crystallographic Studies of bpzpm-Metal Complexes
Crystallographic studies are crucial for elucidating the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometries. While specific crystal structures for complexes of Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- (bpzpm) are not extensively detailed in the provided search results, analysis of closely related pyrazolyl and pyrimidine-based ligands reveals common coordination behaviors. These analogous structures serve as valuable models for understanding how bpzpm might interact with metal centers.
Transition metal complexes involving ligands with pyrimidine and pyrazole moieties are synthesized for their potential applications, and X-ray diffraction is a key method for their characterization. bohrium.com The coordination often occurs through the nitrogen atoms of the heterocyclic rings. For instance, in complexes with related ligands, the metal ion is typically coordinated by nitrogen atoms from the bidentate donor, forming various geometries such as distorted square pyramidal or octahedral. researchgate.netmdpi.com
In dinuclear iron(II) complexes with 2,2′-bipyrimidine, the iron atoms exhibit a distorted octahedral geometry. researchgate.net Similarly, a low-spin iron(II) complex with the ligand 2,2'-bipyrazine, Fe(bpz)32·H2O, also shows a distorted FeN6 octahedral geometry. researchgate.net The average Fe–N bond length in this complex is 1.962(5) Å, with an N–Fe–N bidentate angle of 81.6(2)°. researchgate.net Another example is a pseudo-octahedral Fe(II) complex with a planar tridentate ligand, where the average Fe-N bond distance is 1.955 Å, indicating a low-spin state. nih.gov
Copper(II) complexes with similar nitrogen-donor ligands have been shown to adopt distorted square pyramidal geometries. researchgate.net In one such case, two nitrogen atoms from the bidentate ligand and two oxygen atoms from other ligands form the basal plane, while a water molecule occupies the apical position. researchgate.net The synthesis of a copper(II) chloride complex with a substituted 4-(1H-pyrazol-1-yl)pyrimidine demonstrated a monodentate coordination through the N-1 nitrogen atom of the pyrimidine ring. bohrium.com
The challenges in crystallizing protein-metal complexes, such as the influence of pH and the potential for metal reduction during X-ray data collection, are also relevant considerations for small-molecule complexes like those involving bpzpm. nih.gov
Below is a table summarizing crystallographic data for metal complexes with ligands analogous to bpzpm.
| Complex | Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Space Group | Reference |
|---|---|---|---|---|---|---|---|
| Fe(bpz)32·H2O | Fe(II) | 2,2′-bipyrazine | Distorted Octahedral (FeN6) | Fe–N: 1.962 (avg) | N–Fe–N: 81.6 (avg) | P21/c | researchgate.net |
| [FeII(C18H15N6)2]·2MeOH | Fe(II) | 2-[5-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine | Pseudo-octahedral | Fe–N: 1.955 (avg) | - | Aea2 | nih.gov |
| [Fe2(H2O)8(bipym)][SO4]2·2H2O | Fe(II) | 2,2′-bipyrimidine | Distorted Octahedral | - | - | P21/c | researchgate.net |
| 2Cu | Cu(I) | Phosphine Ligand | Bridged Dimer | P-Cu: 2.195 | - | - | mdpi.com |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state arrangement of molecules, dictated by intermolecular interactions and crystal packing, is fundamental to a material's properties. For Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-, and its derivatives, the crystal structure is stabilized by a network of non-covalent interactions. These can include hydrogen bonds, π-π stacking, and other weaker contacts.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov For a charge-neutral bis{2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato)-6-(1H-πyrazol-1-yl)pyridine} iron(II) complex, a compound with structural similarities to bpzpm complexes, this analysis revealed the relative contributions of different contacts to the crystal packing. nih.gov The most significant contributions came from H···H (48.5%), H···C/C···H (28.9%), and H⋯N/N⋯H (16.2%) interactions. nih.gov Red areas on the Hirshfeld surface map indicate contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interactions. nih.gov
In related heterocyclic systems, weak C—H⋯N hydrogen bonds are observed to link molecules into layers. nih.gov For pyrimidinone derivatives, which resemble the pyrimidine core of bpzpm, robust N−H···O and C−H···O hydrogen bonds are the predominant intermolecular interactions. researchgate.net The study of different crystalline environments, such as in polymorphs or cocrystals, can reveal the preferred hydrogen bonding patterns of a molecule. mdpi.comcardiff.ac.uk For instance, a pyrazole-carbothioamide derivative was found to favor different combinations of N–H···O=C, N–H···OMe, and N–H···S contacts depending on its crystalline form. cardiff.ac.uk
The tapered shape of some metal complexes can lead to nested packing arrangements, where molecules are linked by weak interactions like C—H(pz)⋯π(ph') contacts between pyrazole and phenyl groups. nih.gov The pyrimidine-pyrazole system is also noted for its ability to participate in π-π stacking interactions, which can be crucial for binding to biological targets. vulcanchem.com
The following table summarizes the contributions of various intermolecular contacts to the crystal packing of a related Fe(II) complex, as determined by Hirshfeld surface analysis. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description | Reference |
|---|---|---|---|
| H···H | 48.5 | Largest contribution, located mostly in the central region of the fingerprint plot. | nih.gov |
| H···C/C···H | 28.9 | Results in a pair of characteristic wings in the fingerprint plot. | nih.gov |
| H···N/N···H | 16.2 | Represented by a pair of sharp spikes in the fingerprint plot. | nih.gov |
| C···C | - | Contributes to the overall packing. | nih.gov |
Quantum Chemical and Thermochemical Characterization of Molecular Structures
Quantum chemical calculations provide profound insights into the molecular nature and behavior of compounds like Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-. nih.gov Methods such as Density Functional Theory (DFT) are commonly used to compute optimized geometries, electronic properties, and spectroscopic features, which can then be compared with experimental data for structural validation. nih.govnih.gov
For related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to analyze molecular structures. nih.gov These studies yield valuable information from analyses of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbitals (NBO). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule.
Theoretical calculations of spectroscopic data, such as FT-IR and NMR chemical shifts, are often in good agreement with experimental values, which helps to validate the assigned structure. nih.gov For example, in a study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, the computed chemical shifts for protons and carbons in the pyrimidine ring closely matched the experimental NMR spectrum. nih.gov
The quantum theory of atoms in molecules (QTAIM) is another powerful method used to elucidate the nature of intermolecular interactions, such as hydrogen bonds, by analyzing the electron density topology. researchgate.net This analysis has been applied to pyrimidinone derivatives to reveal that the predominant interactions are strong N−H···O and weaker C−H···O hydrogen bonds. researchgate.net
Thermochemical characterization can also be aided by computational methods. Predicted collision cross-section (CCS) values, which relate to the molecule's size and shape, can be calculated for different adducts. uni.lu These values are useful in mass spectrometry-based analyses. uni.lu
The tables below present predicted thermochemical data for bpzpm and a summary of typical quantum chemical results for a related pyrimidine derivative.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]+ | 213.08832 | 142.3 | uni.lu |
| [M+Na]+ | 235.07026 | 153.8 | uni.lu |
| [M-H]- | 211.07376 | 145.5 | uni.lu |
| [M+K]+ | 251.04420 | 149.4 | uni.lu |
| Parameter | Group/Atom | Experimental Value (ppm) | Theoretical Value (ppm) | Reference |
|---|---|---|---|---|
| ¹H NMR | Pyrimidine H | 8.63, 8.54, 6.92 | 8.91, 8.54, 7.06 | nih.gov |
| ¹³C NMR | Pyrimidine C | 150.18, 131.09, 108.88 | 153.52, 136.01, 113.28 | nih.gov |
| ¹³C NMR | Imine (N=CH) | 155.89 | 151.15 | nih.gov |
Coordination Chemistry and Metal Complexation of Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl
Coordination Modes and Ligand Properties of bpzpm
The coordination behavior of bpzpm is defined by its inherent electronic and structural characteristics. These properties dictate how it interacts with metal centers, leading to the formation of a wide array of complex architectures.
Polydentate Nitrogen-Donor Characteristics
At its core, bpzpm is a polydentate nitrogen-donor ligand. acs.orgresearchgate.net This means it possesses multiple nitrogen atoms that can simultaneously or sequentially bond to a metal ion. The molecule features a total of six nitrogen atoms: two in the pyrimidine (B1678525) ring and two in each of the two pyrazolyl rings. This abundance of potential coordination sites allows for significant versatility in its bonding. The nitrogen atoms of the pyrazole (B372694) rings are particularly significant in coordination. researchgate.net The specific nitrogen atoms involved in coordination can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
Chelating and Bridging Capabilities within Metal Complexes
The arrangement of nitrogen atoms in bpzpm allows it to function as both a chelating and a bridging ligand. acs.orgresearchgate.netnih.gov
Chelating Ligand: Bpzpm can wrap around a single metal ion, with two or more of its nitrogen atoms binding to it. This forms a stable ring structure known as a chelate. For example, it can coordinate in a bidentate fashion, using one nitrogen from the pyrimidine ring and one from a pyrazolyl ring, or even a tridentate fashion involving both pyrazolyl nitrogens and one pyrimidine nitrogen.
Bridging Ligand: Alternatively, bpzpm can act as a bridge, linking two or more metal centers together. researchgate.netnih.gov This occurs when the nitrogen atoms on its opposite sides coordinate to different metal ions, leading to the formation of dinuclear or polynuclear complexes. This bridging capability is crucial in the construction of larger, more complex coordination polymers and metal-organic frameworks (MOFs). In some instances, a ligand can switch between a chelating and a bridging mode, a phenomenon known as hemilability. nih.gov
Synthesis and Characterization of Metal-bpzpm Complexes
The synthesis of metal-bpzpm complexes typically involves the reaction of the bpzpm ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.netwalisongo.ac.idresearchgate.netchemmethod.com The resulting complexes are then characterized using a variety of analytical techniques to determine their structure, composition, and properties. These methods include single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, mass spectrometry, and UV-visible spectroscopy. ias.ac.in
Complexes with Transition Metals
Bpzpm has been shown to form stable complexes with a wide range of transition metals. These include, but are not limited to, palladium(II), ruthenium(II), rhodium(III), iridium(III), iron(II), copper(II), nickel(II), cobalt(II), and zinc(II). acs.orgwalisongo.ac.idias.ac.inresearchgate.net The specific metal ion plays a significant role in determining the final structure and properties of the complex. For instance, palladium(II) complexes with bpzpm have been studied for their potential in molecular recognition. acs.org Ruthenium, rhodium, and iridium complexes have also been synthesized and characterized. ias.ac.in
Table 1: Examples of Transition Metal Complexes with Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- (bpzpm) and Related Ligands
| Metal | Ligand | Complex Formula | Reference |
|---|---|---|---|
| Palladium(II) | bpzpm | [{Pd(C6HF4)2}(bpzpm)] | acs.org |
| Palladium(II) | bpzpm | {Pd(η3-C4H7)}2(bpzpm)2 | acs.org |
| Ruthenium(II) | bppm* | [(η6-arene)Ru(bppm)Cl]PF6 | ias.ac.in |
| Rhodium(III) | bppm* | [CpRh(bppm)Cl]PF6 | ias.ac.in |
| Iridium(III) | bppm | [Cp*Ir(bppm)Cl]PF6 | ias.ac.in |
*bppm = 4,6-bis{3-(2-pyridyl)-1H-pyrazol-1-yl}pyrimidine, a related ligand.
Diverse Coordination Geometries and Stoichiometries
The versatility of bpzpm as a ligand, combined with the varied coordination preferences of different metal ions, leads to a rich diversity of coordination geometries and stoichiometries. uni-siegen.delibretexts.org The coordination number, which is the number of donor atoms attached to the central metal ion, can range from 4 to 6, resulting in geometries such as square planar, tetrahedral, and octahedral. uni-siegen.delibretexts.orglibretexts.orgyoutube.com
Square Planar and Tetrahedral: For a coordination number of four, both square planar and tetrahedral geometries are possible. libretexts.org The choice between these is often dictated by the electronic configuration of the metal ion. libretexts.org
Octahedral: A coordination number of six typically results in an octahedral geometry, which is very common for transition metal complexes. libretexts.orglibretexts.org
The stoichiometry of the metal-bpzpm complexes can also vary, with metal-to-ligand ratios of 1:1, 1:2, and 2:1 being observed. In dinuclear complexes, bpzpm acts as a bridging ligand, connecting two metal centers. An X-ray crystal structure of [{Pd(η3-C4H7)}2(bpzpm)]Tf2 (where Tf = CF3SO3) revealed a dinuclear structure where the bpzpm ligand bridges two palladium centers. acs.org Similarly, the complex [{Pd(C6HF4)2}(bpzpm)] was found to be mononuclear with the palladium center adopting a square planar geometry. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- |
| Palladium |
| Ruthenium |
| Rhodium |
| Iridium |
| Iron |
| Copper |
| Nickel |
| Cobalt |
| Zinc |
Dynamic Behavior and Molecular Recognition in Metal-bpzpm Systems
Metal complexes incorporating the bpzpm ligand can display fascinating dynamic behaviors in solution, including ligand mobility and intermolecular exchange processes. These dynamic phenomena can be harnessed for applications in molecular recognition.
The flexibility of the bpzpm ligand, which can rotate around the C-N bonds connecting the pyrazolyl rings to the pyrimidine core, can lead to observable intramolecular dynamic processes in its metal complexes. Variable-temperature NMR spectroscopy is a powerful tool for investigating such phenomena.
In palladium(II) complexes of bpzpm, such as [{Pd(C₆HF₄)₂}(bpzpm)], temperature-dependent ¹H NMR spectra have revealed the presence of dynamic processes. jst.go.jp At low temperatures, the rotation of the pyrazolyl rings may be restricted, leading to distinct signals for the pyrazolyl protons. As the temperature is increased, the rate of rotation increases, causing coalescence of these signals. By analyzing the line shapes of the NMR spectra at different temperatures, it is possible to determine the activation energy for this rotational process.
The bpzpm ligand and its metal complexes can participate in intermolecular exchange and molecular recognition events. These processes are often driven by weak non-covalent interactions, such as hydrogen bonding and π-π stacking.
Studies on palladium(II) complexes have demonstrated that the bpzpm ligand can be involved in molecular recognition processes. jst.go.jp For instance, the complex {Pd(η³-C₄H₇)}₂(bpzpm)₂ has shown the ability to recognize and interact with specific anions. This recognition is likely mediated by the formation of hydrogen bonds between the C-H groups of the bpzpm ligand and the anion. The dynamic nature of the Pd-N bonds can also play a role in these recognition events, allowing the complex to adapt its conformation to bind the guest species. Diffusion NMR spectroscopy has been utilized to study these host-guest interactions and to determine the strength of the association. jst.go.jp
Supramolecular Architectures and Metal Organic Frameworks Derived from Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl
Principles of Self-Assembly in bpzpm-Based Systems
The formation of complex, ordered supramolecular structures from Pyrimidine (B1678525), 4,6-bis(1H-pyrazol-1-yl)-, commonly abbreviated as bpzpm, is a process governed by the principles of molecular self-assembly. This intricate process relies on the specific design of the ligand and the interplay of various weak, non-covalent forces.
Rational Design of Ligands for Programmed Self-Assembly
The rational design of ligands like bpzpm is fundamental to achieving predictable and well-defined supramolecular architectures. The core concept involves creating molecules with specific, pre-programmed binding information encoded in their structure. The bpzpm ligand is an exemplary case, featuring a central pyrimidine ring substituted at the 4 and 6 positions with pyrazolyl groups. This arrangement creates distinct and versatile coordination sites.
The design of such ligands is a strategic process aimed at controlling the final assembled structure. researchgate.net Key aspects of this design include:
Defined Coordination Vectors: The geometry of the bpzpm ligand, with its two pyrazolyl units attached to the pyrimidine core, dictates the directionality of its bonds with metal ions. This pre-defined orientation guides the assembly process towards specific topologies.
Electronic Properties: Modifications to the pyrimidine or pyrazole (B372694) rings can fine-tune the electronic properties (e.g., π-acidity or -basicity) of the ligand. nih.gov These modifications influence the strength and nature of the metal-ligand and other non-covalent interactions, which in turn affects the stability and properties of the resulting complex. nih.gov
Steric Control: The introduction of bulky substituents on the ligand scaffold can be used to control the coordination number of the metal ion and prevent the formation of undesired polymeric structures, favoring the assembly of discrete complexes.
Hierarchical Assembly: Ligands can be designed to facilitate a step-wise or hierarchical assembly process. For instance, a ligand might first form a simple complex with a metal ion, which then acts as a "super-ligand" or building block for constructing larger, more complex architectures. dntb.gov.ua
The utility of this approach is demonstrated in the synthesis of bis-tridentate ligands based on a 4,6-disubstituted pyrimidine core, which are specifically designed to spontaneously form [2x2] grid-like metal complexes. rsc.orgresearchgate.net This programmability is a cornerstone of modern supramolecular chemistry, allowing for the creation of materials with tailored properties.
Non-Covalent Interactions Driving Supramolecular Formation
While coordination bonds between the nitrogen atoms of the bpzpm ligand and metal ions provide the primary structure, a suite of weaker, non-covalent interactions is crucial for the stabilization and ultimate three-dimensional arrangement of the supramolecular assemblies. These interactions are dynamic and directional, guiding the components into a state of minimum energy.
Key non-covalent interactions in bpzpm-based systems include:
Hydrogen Bonding: The N-H groups of pyrazole rings, if not deprotonated upon coordination, or ancillary ligands like water can act as hydrogen bond donors. These can form robust interactions with counter-anions or solvent molecules, creating extensive networks that link individual complexes. rsc.org
π-π Stacking: The aromatic pyrimidine and pyrazole rings of the bpzpm ligand are electron-rich π-systems. These can stack with one another in a face-to-face or offset fashion, an interaction that significantly contributes to the stability of the final structure. rsc.org These interactions are common in complexes of pyrazolyl-containing ligands and are critical in packing the molecules in the solid state. nih.govresearchgate.net
Anion-π Interactions: The electron-deficient face of the pyrimidine ring, particularly when coordinated to a cationic metal center, can interact favorably with anions. This anion-π interaction is a significant force that can direct the self-assembly process and stabilize the resulting architecture. rsc.org The strength and geometry of these interactions can be tuned by altering the electronic properties of the ligand or the nature of the anion.
The table below summarizes the principal non-covalent interactions and their roles in the assembly of bpzpm-based supramolecular systems.
| Interaction Type | Participating Moieties | Role in Supramolecular Assembly |
| Hydrogen Bonding | Pyrazole N-H, co-ligands (e.g., H₂O), anions | Directs crystal packing, links discrete complexes into higher-order networks. |
| π-π Stacking | Pyrimidine and pyrazole rings | Stabilizes the conformation of the complex, influences solid-state packing. rsc.orgresearchgate.net |
| Anion-π Interactions | Electron-deficient pyrimidine ring, anions | Template the formation of specific architectures, stabilize cationic complexes. rsc.org |
| Metallophilic Interactions | d¹⁰ metal centers (e.g., Cu(I), Ag(I)) | Can lead to the formation of columnar structures and influence photophysical properties. mdpi.comresearchgate.net |
The balance and cooperativity between these different non-covalent forces ultimately determine the final structure and properties of the material. researchgate.net
Formation of Discrete Supramolecular Complexes
The specific geometry and coordination properties of the bpzpm ligand make it an excellent building block for the construction of discrete, well-defined supramolecular complexes with metal ions. These range from planar grids to complex three-dimensional polyhedra.
Construction of [2x2] Metallic Grid Structures
The self-assembly of four bpzpm-type ligands and four metal ions with a preference for tetrahedral or octahedral coordination geometry can lead to the formation of a [2x2] metallic grid. In this architecture, the ligands are arranged in a parallel fashion, bridged by the metal ions at each corner of a square.
While bpzpm itself is a bis-bidentate ligand, closely related bis-tridentate ligands built on a central 4,6-disubstituted pyrimidine core have been shown to spontaneously form these elegant grid-like structures upon reaction with transition metal ions like Fe(II) or Zn(II). rsc.orgresearchgate.net The pyrimidine core acts as the central spacer, while the outer chelating units (in the case of bpzpm, the pyrazolyl groups) bind the metal ions. The formation of these grids is a testament to the power of programmed self-assembly, where the information encoded in the ligand and the coordination preference of the metal ion dictate the final, highly ordered structure.
Key Features of [2x2] Grids with Pyrimidine-Based Ligands:
| Feature | Description |
| Stoichiometry | Typically 4 ligands and 4 metal ions (M₄L₄). |
| Structure | A square arrangement of metal ions, with each edge bridged by a ligand. |
| Driving Force | Coordination bonds between ligand nitrogen donors and metal ions. |
| Stability | Enhanced by π-π stacking interactions between the aromatic planes of the ligands. |
Assembly of Metallocubanes and Other Polyhedral Cages
Beyond two-dimensional grids, bpzpm and similar ligands can be used to construct three-dimensional supramolecular cages, such as metallocubanes or other polyhedral structures. These assemblies create well-defined internal cavities that can encapsulate guest molecules.
The formation of such cages depends on the precise control of the angles between the ligand's binding units and the coordination geometry of the metal ion. For instance, trinuclear copper(I) pyrazolate complexes can form cage-like structures. mdpi.comresearchgate.net These cages are held together by the coordination of the pyrazolate nitrogen atoms to the copper ions. The resulting structures possess internal voids capable of hosting small aromatic molecules like benzene (B151609) or pyridine (B92270), demonstrating their potential as molecular containers. mdpi.com Although not formed from bpzpm itself, these pyrazolate-based cages illustrate the principle that ligands containing multiple pyrazole units are effective components for building hollow, cage-like assemblies.
Anion Encapsulation and Host-Guest Chemistry within Supramolecular Cavities
A key application of supramolecular cages derived from ligands like bpzpm is in host-guest chemistry, particularly the recognition and encapsulation of anions or neutral molecules. rsc.orgnih.gov The interior of a cationic metallocage provides a unique, well-defined environment for binding guests.
The binding of anions within these cavities is often driven by a combination of electrostatic attraction and specific non-covalent interactions, such as hydrogen bonds and anion-π interactions. rsc.org Organometallic complexes featuring pyrazole N-H groups have been shown to act as effective anion hosts, where the N-H groups form strong, directional hydrogen bonds with the encapsulated anion.
The host-guest properties of these systems can be studied to understand molecular recognition processes. For example, cyclic trinuclear copper(I) pyrazolate cages have been shown to encapsulate different aromatic guests, with the emission properties of the host complex being sensitive to the nature of the encapsulated guest. mdpi.com This suggests that bpzpm-based cages could function as sensors, where a change in an optical signal indicates the binding of a specific guest molecule.
Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| bpzpm | Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- |
| pzH | Pyrazole |
| dmpzH | 3,5-dimethylpyrazole |
| bppy | 2,6-bis(pyrazol-1-yl)pyridine |
Supramolecular Polymeric Structures and Coordination Polymer Gels
The bpzpm ligand, with its multiple nitrogen donor sites, is an excellent candidate for the construction of supramolecular polymeric structures and coordination polymers. These extended networks are formed through the coordination of the ligand to metal centers, resulting in one-, two-, or three-dimensional arrays. The pyrimidine and pyrazole rings of bpzpm can also engage in π-π stacking and hydrogen bonding, further directing the self-assembly process and stabilizing the resulting architecture. nih.gov
Coordination polymer gels (CPGs) represent a fascinating subclass of soft materials where a solvent is entrapped within a 3D network of a coordination polymer. nih.gov The formation of CPGs is typically driven by non-covalent interactions that lead to the aggregation of fibrous nanostructures. While specific examples of CPGs derived directly from bpzpm are not extensively documented, related systems highlight the potential of this ligand class. For instance, coordination polymers based on ligands containing pyrazole and pyridine or triazine moieties have been shown to form gels with various metal ions. nih.gov These gels can exhibit stimuli-responsive behavior, where changes in pH, temperature, or the presence of specific analytes can trigger a gel-to-sol transition. Given the structural similarities, it is plausible that bpzpm could form CPGs with interesting properties, although further research is needed to explore this possibility.
Spin-Crossover (SCO) Phenomena in bpzpm-Derived Supramolecular Systems
Spin-crossover (SCO) is a remarkable phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, light, or pressure. Iron(II) complexes are particularly well-known for exhibiting SCO. The bpzpm ligand, similar to its pyridine analogue bpp, can create a ligand field around an Fe(II) ion that is close to the energetic crossover point between the LS and HS states, making its complexes prime candidates for SCO behavior. nih.gov
Temperature-Induced Spin-Crossover Transitions
In many Fe(II) SCO complexes, a transition from a diamagnetic LS state at low temperatures to a paramagnetic HS state at higher temperatures can be observed through magnetic susceptibility measurements. This transition is characterized by a transition temperature (T½), where the molar fractions of the LS and HS species are equal. The nature of the transition can range from gradual to abrupt, and in some cases, can exhibit thermal hysteresis, a key feature for potential applications in molecular memory devices.
| Complex | T½ (K) | Hysteresis (ΔT, K) | Reference |
|---|---|---|---|
| Fe(bppCONH₂)₂₂ | T↑ = 481, T↓ = 461 | 20 | nih.gov |
| Fe(bppCONH₂)₂₂ | T↑ = 459, T↓ = 445 | 14 | nih.gov |
| Fe(bppCSNHMe)₂₂·MeNO₂ | ~332 | - | rsc.org |
| Fe(bppCSNHMe)₂₂ | ~325 | - | rsc.org |
It is reasonable to infer that Fe(II) complexes of bpzpm would exhibit similar temperature-induced SCO behavior, with the transition characteristics being sensitive to the counter-ion and the presence of solvent molecules in the crystal lattice.
Light-Induced Excited Spin State Trapping (LIESST) and Related Photo-Switching Properties
Certain SCO complexes can be switched from their stable LS ground state to a metastable HS state at low temperatures by irradiation with light of a specific wavelength. This phenomenon is known as the Light-Induced Excited Spin State Trapping (LIESST) effect. nih.govnih.gov The metastable HS state can have a very long lifetime at sufficiently low temperatures and can be switched back to the LS state by irradiation with a different wavelength of light or by warming the sample above a characteristic relaxation temperature, T(LIESST). nih.govnih.gov
The LIESST effect is a hallmark of many Fe(II) SCO systems and has been observed in complexes with ligands structurally similar to bpzpm. nih.govnih.gov For a series of related Fe(II) complexes, an empirical linear correlation has been established between the thermal spin transition temperature (T½) and the LIESST relaxation temperature: T(LIESST) = T₀ - 0.3 * T½, where T₀ is a parameter that depends on the family of compounds. nih.govrsc.org This relationship provides a powerful tool for predicting the photomagnetic behavior of SCO complexes. researchgate.net
Given that Fe(II) complexes with related pyrazolyl-pyridine ligands exhibit LIESST, it is highly probable that bpzpm-based Fe(II) complexes will also display photo-switching properties. The efficiency of the LIESST effect and the stability of the photo-induced HS state would likely depend on the specific molecular structure and the intermolecular interactions within the crystal lattice.
Correlation of Ligand Structure with Spin-State Characteristics
The spin state of a metal complex is intricately linked to the structure of the surrounding ligands. The electronic and steric properties of the ligands dictate the strength of the ligand field, which in turn determines whether the LS or HS state is more stable. nih.govrsc.org
In the context of bpzpm and related ligands, several key structural features can be correlated with the resulting spin-state characteristics:
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the pyrimidine or pyrazole rings can modulate the σ-donor and π-acceptor properties of the ligand. Generally, stronger σ-donating ligands increase the ligand field strength, favoring the LS state.
Steric Hindrance: Bulky substituents on the ligand can influence the coordination geometry and the metal-ligand bond lengths. Significant steric hindrance can destabilize the more compact LS state, thus favoring the HS state. nih.gov
Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions between adjacent complex molecules can play a crucial role in the cooperativity of the spin transition. Stronger intermolecular interactions often lead to more abrupt transitions and can stabilize the LS state. For example, the presence of amide groups capable of forming hydrogen-bonded chains has been shown to significantly increase the SCO temperature. nih.gov
Studies on substituted bpp ligands have demonstrated that even subtle changes in the ligand framework can have a profound impact on the spin-crossover properties of the corresponding Fe(II) complexes. rsc.org This high degree of tunability makes bpzpm and its derivatives promising building blocks for the rational design of functional SCO materials with tailored switching characteristics.
Theoretical and Computational Chemistry Approaches to Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", DFT studies are crucial for understanding its fundamental chemical and physical properties.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. The conformational landscape of this molecule is of particular interest due to the rotational freedom of the two pyrazolyl rings with respect to the central pyrimidine (B1678525) ring.
The dihedral angles between the pyrimidine and pyrazolyl rings are key parameters in defining the molecule's conformation. DFT studies can map the potential energy surface as a function of these angles to identify the most stable conformers and the energy barriers between them. For similar bitriazole and bipyrazole ligands, it has been shown that the most stable conformation is often non-planar, which can have significant implications for its coordination chemistry and biological activity. The planarity of the molecule can be influenced by the presence of substituents on the rings.
| Parameter | Value | Reference |
|---|---|---|
| Average Ni—N bond length | 2.095 Å | nih.gov |
| Phenyl group rotation relative to pz-py-trz fragment | 26.2 (1)° | nih.gov |
The electronic properties of "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" are fundamental to its reactivity and interactions. DFT is used to calculate key electronic descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For pyrazole (B372694) derivatives, DFT calculations have been used to determine these energies, which are consistent with their observed chemical behavior. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", the nitrogen atoms of the pyrimidine and pyrazole rings are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and key points for coordination with metal ions. MEP analysis of similar pyrazole compounds has confirmed these features. tandfonline.com
| Property | Significance | Reference |
|---|---|---|
| HOMO-LUMO Gap | Indicator of kinetic stability and reactivity | nih.gov |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites | tandfonline.com |
DFT calculations can predict the vibrational frequencies of "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", which correspond to the infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, the accuracy of the computed geometry can be validated. Furthermore, a detailed assignment of the vibrational modes can be achieved, which is often challenging to do from experimental data alone. For related pyrazole derivatives, DFT has been successfully used to simulate and interpret their vibrational spectra. tandfonline.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment.
For "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", MD simulations can be used to explore its conformational dynamics in different solvents, its flexibility, and its interactions with other molecules, such as water or biological macromolecules. mdpi.com In the context of drug design, MD simulations can provide insights into how a ligand like "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" adapts its conformation upon binding to a receptor. Studies on similar pyrimidine derivatives have used MD simulations to investigate their interactions with DNA G-quadruplexes, revealing that the ligands can increase the structural dynamics of the DNA upon binding.
Computational Studies of Reaction Mechanisms and Ligand Reactivity
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-". These studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies. This information is crucial for understanding how the molecule is synthesized and how it might react with other species.
For instance, the nucleophilic substitution reactions at the pyrimidine ring can be modeled to predict the regioselectivity and the influence of different substituents on the reaction rate. While specific studies on the reaction mechanisms of "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" are not abundant in the public domain, the methodologies have been widely applied to related heterocyclic systems.
In Silico Prediction of Molecular Recognition and Binding Affinities
In silico methods are extensively used to predict how "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-" might interact with biological targets, a key aspect of drug discovery. fao.org
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For "Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-", docking studies could be performed against various protein targets, such as kinases, which are often implicated in diseases like cancer. nih.govnih.gov The pyrazole and pyrimidine moieties are common scaffolds in kinase inhibitors. nih.gov Docking simulations can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov
Binding Affinity Prediction: Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding of the ligand to the receptor. This provides a quantitative measure of the binding affinity. These predictions can help to prioritize compounds for experimental testing. In silico studies on pyrazole and pyrimidine derivatives have demonstrated the utility of these approaches in identifying potent inhibitors of various enzymes. nih.govjohnshopkins.edu
| Technique | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding mode to biological targets (e.g., kinases, DNA) | Binding orientation, key interacting residues, hydrogen bonds | nih.govnih.gov |
| MM/GBSA | Estimating binding free energy | Quantitative prediction of binding affinity | tandfonline.com |
| 3D-QSAR | Relating chemical structure to biological activity | Identifying structural features that influence potency | rsc.org |
Catalytic Applications of Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl Derived Metal Complexes
Homogeneous Catalysis Mediated by bpzpm Complexes
Metal complexes of bpzpm are anticipated to be effective homogeneous catalysts, where the catalyst and reactants are in the same phase. The nitrogen-rich environment provided by the bpzpm ligand can stabilize various transition metal centers, which are crucial for catalytic cycles.
Carbon-Carbon Bond Formation Reactions (e.g., Heck, Suzuki Couplings)
Carbon-carbon bond formation reactions are fundamental in organic synthesis, and palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings are cornerstone methodologies. The electronic properties of pyrazole (B372694) and pyrimidine (B1678525) moieties make bpzpm a promising ligand for these transformations.
While specific studies detailing the use of bpzpm in Heck and Suzuki reactions are limited, the broader class of pyrazolyl-containing ligands has demonstrated significant catalytic activity. For instance, palladium complexes with pyrazolyl ligands have been successfully employed as catalysts in C-C coupling reactions researchgate.net. The pyrimidine core is also a known substrate in Suzuki cross-coupling reactions, indicating its compatibility and potential role in catalytic systems nih.govacs.org. The reaction of halopyrimidines with olefins, catalyzed by palladium, further underscores the potential for bpzpm complexes in Heck-type reactions clockss.org.
The general mechanism for these reactions involves the oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation (in Suzuki coupling) or olefin insertion (in Heck coupling), and finally, reductive elimination to yield the product and regenerate the catalyst. The bpzpm ligand is expected to support these steps by modulating the electronic and steric environment around the metal center.
Table 1: Examples of Related Pyrazole/Pyrimidine Systems in C-C Coupling Reactions
| Catalyst/Ligand System | Reaction Type | Substrates | Product Yield (%) | Reference |
| Pd(PPh₃)₄ / 5-(4-bromophenyl)-4,6-dichloropyrimidine | Suzuki-Miyaura | Arylboronic acids | Good to excellent | nih.gov |
| Pd(OAc)₂ / Iodopyrimidines | Heck | Olefins | Satisfactory | clockss.org |
| PdCl₂ / 1,3-bis(pyrazol-1-ylmethyl)-4,6-dimethylbenzene | Cyclopalladation | - | - | researchgate.net |
| XPhosPdG2/XPhos / 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Moderate to good | eiu.edu |
This table presents data for compounds analogous to bpzpm to illustrate potential applications.
Oligomerization and Polymerization of Olefins and Acetylenes
The production of polyolefins is a major industrial process, often relying on late transition metal catalysts. Ligands based on pyrazole have been extensively studied in this context. Nickel complexes featuring tridentate pyrazolyl ligands, upon activation with methylaluminoxane (B55162) (MAO), have shown high activity in ethylene (B1197577) oligomerization, producing predominantly 1-butene (B85601) researchgate.net.
The design of the ligand plays a crucial role in determining the outcome of the polymerization reaction. For instance, group 4 metal complexes with sterically bulky tris(pyrazolyl)borate ligands are highly active olefin polymerization catalysts azom.com. The ability to tune the steric and electronic properties of pyrazolyl ligands is key to controlling the catalytic activity and the properties of the resulting polymer eiu.eduazom.com. Although direct evidence for bpzpm in this application is not yet available, the structural similarities to active catalysts suggest its potential. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as tubulin polymerization inhibitors, highlighting the interaction of this scaffold with biological polymerization processes researchgate.netnih.gov.
Table 2: Ethylene Oligomerization with Nickel-Pyrazolyl Catalysts
| Pre-catalyst (NiCl₂L) | Activator | TOF (x 10³ h⁻¹) | 1-Butene Selectivity (%) | Reference |
| L = bis[2-(3,5-dimethyl-l-pyrazolyl)methyl]sulfide | MAO | 104.5 | 70 | researchgate.net |
| L = bis[2-(3,5-dimethyl-pyrazolyl)methyl]benzylamine | MAO | 1.7-104.5 | 70-94 | researchgate.net |
This table showcases the performance of related nickel-pyrazolyl complexes in ethylene oligomerization.
Other Organometallic Catalytic Transformations
Beyond C-C coupling and polymerization, bpzpm complexes could potentially catalyze a range of other organometallic transformations. Protic pyrazole complexes have been reviewed for their reactivity, which stems from the proton-responsive nature of the pyrazole NH group nih.gov. This feature could be exploited in catalytic cycles involving proton transfer steps. For instance, iridium organometallic catalysts with pyrazine-based ligands have shown activity comparable to enzymes in the regeneration of NADH nih.gov.
The coordination chemistry of 2,6-bis(1H-pyrazol-3-yl)pyridines, which are structurally related to bpzpm, has been explored, revealing their ability to form pincer-type complexes nih.gov. Such pincer ligands are known to stabilize catalytic intermediates and facilitate a variety of transformations.
Heterogeneous Catalysis Using bpzpm-Functionalized Materials
Immobilizing homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and recycling. Materials functionalized with bpzpm could serve as robust heterogeneous catalysts. The pyrazole and pyrimidine moieties provide multiple coordination sites that can be used to graft the ligand onto a solid support or to form coordination polymers and metal-organic frameworks (MOFs).
While there are no specific reports on bpzpm-functionalized materials for catalysis, related structures have been successfully employed. For example, 2,6-bis(pyrazolyl)pyridines have been used as scaffolds for coordination polymers researchgate.netmdpi.com. Alum has been used as a heterogeneous catalyst for the synthesis of bis(pyrazol-5-ols) nih.gov. Furthermore, the synthesis of pyridopyrimidine scaffolds has been supported by nano-catalysts nih.gov. These examples suggest that bpzpm could be a valuable building block for creating novel heterogeneous catalysts.
Ligand Design Principles for Enhanced Catalytic Activity, Selectivity, and Stability
The catalytic performance of metal complexes is highly dependent on the design of the coordinating ligands. For bpzpm, several design principles can be considered to enhance its catalytic properties.
Steric and Electronic Tuning: The introduction of substituents on the pyrazole and pyrimidine rings can significantly alter the steric and electronic environment around the metal center. For example, bulky substituents on the pyrazole rings can influence the coordination geometry and the accessibility of the catalytic site, thereby affecting selectivity eiu.edu. Electron-donating or -withdrawing groups on the pyrimidine ring can modulate the electron density at the metal center, influencing its reactivity in catalytic steps like oxidative addition and reductive elimination dntb.gov.ua.
Pincer-type Coordination: The geometry of bpzpm is conducive to forming pincer-type coordination with a metal ion. This rigid coordination mode can enhance catalyst stability and control selectivity by restricting the available coordination sites and influencing the orientation of substrates nih.gov.
Proton-Responsiveness: The NH groups of the pyrazole rings can act as proton donors or acceptors, enabling metal-ligand cooperation in catalytic cycles nih.govrsc.org. This feature can be particularly useful in reactions involving proton transfer steps.
Scaffold Modification: The pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has been extensively modified to tune biological activity nih.govdntb.gov.ua. Similar strategies could be applied to bpzpm to optimize its properties for specific catalytic applications. Palladium-catalyzed cross-coupling reactions themselves have been used to introduce diverse functional groups onto such scaffolds, enhancing their structural diversity and biological activity.
Structure Activity Relationship Sar Studies of Pyrimidine, 4,6 Bis 1h Pyrazol 1 Yl Analogues in Biological Interactions
Correlation of Ligand Structure with Metal Binding Affinity and Complex Stability
The pyrimidine-pyrazole scaffold is a prominent feature in ligands designed for metal coordination, where the nitrogen atoms of the heterocyclic rings act as key donor sites. The stability and affinity of the resulting metal complexes are highly dependent on the ligand's structural and electronic properties.
Impact of Structural Modifications on Molecular Recognition Processes
A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. nih.gov Sequential modifications to the pyrazolopyrimidine ring and the pyrazole (B372694) ring led to compounds with excellent potency and kinase selectivity. nih.gov
Similarly, research into inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, highlights the impact of structural changes. The table below illustrates the SAR for a series of pyrimidine (B1678525) derivatives targeting FGFR1, a receptor tyrosine kinase.
| Compound | Structure | FGFR1 Inhibition at 1.0 µM (%) | Key Structural Features |
|---|---|---|---|
| Compound 14 | (E)-2-(4-methyl-1-phenylpent-1-en-1-yl)-4,6-dimethyl-5H-oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione | 37.4 | Bulky, hydrophobic aliphatic chain at C(2); dimethyl substitution on the pyrimidine-dione ring. mdpi.com |
| Analogues with Furan/Thiophene/Pyridine (B92270) at C(2) | Generic structure with small heterocyclic ring at C(2) | Reduced Activity | Small heterocyclic groups at C(2) are suggested to be too small to properly occupy the hydrophobic pocket of the kinase. mdpi.com |
| Analogues with Aromatic vs. Aliphatic substituents at C(2) | Generic structures | Aromatic > Aliphatic | An aromatic substituent at the C(2) position of the core is generally more favored for activity than an aliphatic one. mdpi.com |
As shown, the size and nature of the substituent at the C(2) position are critical. A bulky hydrophobic group, as seen in compound 14, leads to pronounced inhibition, while smaller heterocyclic rings result in reduced activity, likely due to insufficient occupancy of a key hydrophobic pocket in the target enzyme. mdpi.com These findings demonstrate that molecular recognition is a highly specific process, where the ligand's structure must be precisely complementary to the target's binding site to achieve high affinity and efficacy.
Computational SAR Methodologies
Computational chemistry provides powerful tools to rationalize and predict the biological activity of pyrimidine-pyrazole analogues, guiding the design of more potent and selective molecules.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
QSAR methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of novel molecules before their synthesis. nih.gov
A typical QSAR study involves several steps:
Data Set Preparation : A dataset of molecules with known biological activities (e.g., IC50 or pIC50 values) is compiled. This set is then divided into a "training set" for building the model and a "test set" for validating its predictive power. nih.gov
Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the observed activity. nih.gov
Validation : The model's predictivity is rigorously tested using the test set and other statistical metrics (e.g., R², Q²). nih.govnih.gov
For example, a QSAR model developed for a set of kinase inhibitors might reveal that descriptors related to hydrophobicity and specific 3D molecular fields are crucial for activity. Such a model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.
Pharmacophore Modeling for Ligand-Target Interactions
Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a ligand to interact with a specific biological target. frontiersin.orgnih.gov
A pharmacophore model can be generated in two primary ways:
Ligand-based : This approach is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting the common chemical features responsible for their activity. nih.gov
Structure-based : When the crystal structure of the ligand-target complex is available, the model is built by analyzing the key interaction points within the active site. frontiersin.org This "e-pharmacophore" incorporates both structural and energetic attributes to define favorable interaction regions. frontiersin.org
Once a validated pharmacophore model is established, it serves as a 3D query for screening large chemical databases to find novel compounds that match the required features. frontiersin.orgnih.gov For instance, a five-point pharmacophore hypothesis (DDHRR_1) was successfully used to identify potential Matrix Metalloproteinase-9 (MMP-9) inhibitors. nih.gov The model highlighted the importance of hydrophobic groups and specific hydrogen bonding patterns for inhibitory activity. nih.gov This approach not only helps in discovering new scaffolds but also provides a deeper understanding of the molecular recognition between the pyrimidine-pyrazole analogues and their biological targets.
Conclusion and Future Research Perspectives
Summary of Key Findings on Pyrimidine (B1678525), 4,6-bis(1H-pyrazol-1-yl)-
Research has established that bpzpm is a highly adaptable ligand, capable of forming stable complexes with a range of transition metals, including palladium(II), ruthenium(II), and copper(I). researchgate.netchemistry-chemists.comacs.org The synthesis of bpzpm is typically achieved through the reaction of 4,6-dichloropyrimidine (B16783) with the corresponding pyrazolate anion. chemistry-chemists.com
The coordination chemistry of bpzpm is rich and varied. It can act as a bidentate ligand to a single metal center, or as a bridging ligand to form dinuclear complexes. researchgate.netchemistry-chemists.com For instance, reactions with palladium(II) precursors have yielded both mononuclear complexes, such as [{Pd(η³-C₄H₇)}(bpzpm)]CF₃SO₃, and dinuclear species like {Pd(η³-C₄H₇)}₂(bpzpm)₂. researchgate.netorcid.org A key finding is the ligand's role in molecular recognition, where in attempts to form dinuclear asymmetric complexes, a preference for symmetric structures is observed. researchgate.net
Furthermore, the reaction of bpzpm with copper(I) salts in the presence of suitable counteranions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) leads to the self-assembly of [2x2] metallic grids. acs.org In these structures, four bpzpm ligands and four copper(I) ions arrange into a grid-like supramolecular architecture, encapsulating two counteranions within the cavity. acs.org These findings highlight the ligand's utility in constructing complex, multi-component assemblies driven by coordination bonds and anion-π interactions. acs.org
Studies on ruthenium(II) complexes have also been reported. The reaction of bpzpm with [RuCl₂(PPh₃)₃] results in the formation of different isomers, with the final, thermodynamically stable product being cis,trans-[RuCl₂(PPh₃)₂(bpzpm)]. chemistry-chemists.com This work underscores the electronic and steric influences of the bpzpm ligand on the geometry of the resulting metal complexes.
| Complex Type | Metal Ion | Key Structural Feature | Reference |
| Mononuclear | Pd(II) | Bidentate chelation by bpzpm | researchgate.net |
| Dinuclear | Pd(II) | bpzpm bridging two metal centers | researchgate.netorcid.org |
| [2x2] Grid | Cu(I) | Self-assembled supramolecular square | acs.org |
| Mononuclear | Ru(II) | cis,trans isomerism with co-ligands | chemistry-chemists.com |
Emerging Research Frontiers for bpzpm and its Derivatives
The foundational work on bpzpm has set the stage for exploring its potential in more advanced and application-oriented research areas.
While direct applications of bpzpm complexes as sensors or molecular switches are not yet extensively documented, their structural and electronic properties suggest significant potential. The formation of [2x2] grids with encapsulated anions demonstrates a host-guest relationship that could be exploited for anion sensing. acs.org The sensitivity of the grid's spectroscopic properties (UV-vis, NMR) to the presence and nature of the encapsulated anion could form the basis of a sensing mechanism. acs.org
Furthermore, the photophysical properties of metal complexes containing similar pyrazolyl-heterocycle ligands are an active area of research. For example, Rhenium(I) complexes with pyrazolyl-pyridazine ligands exhibit luminescence that is sensitive to their electronic environment and can generate singlet oxygen, a property relevant for photodynamic therapy and photocatalysis. acs.org Exploring the luminescence of bpzpm complexes with metals like Re(I), Ru(II), or Cu(I) is a promising avenue. If these complexes exhibit environment-dependent or guest-responsive emission (photoluminescence), they could be developed into fluorescent sensors. The fluxional behavior and isomerism observed in palladium and ruthenium complexes also hint at the possibility of designing molecular switches, where an external stimulus (e.g., light, temperature, guest binding) could trigger a change between different, measurable states. researchgate.netchemistry-chemists.com
The demonstrated ability of bpzpm to form discrete dinuclear complexes and [2x2] metallic grids is a cornerstone for the field of crystal engineering. researchgate.netacs.org Future research can focus on expanding the library of metal ions (e.g., Fe(II), Co(II), Zn(II)) and ancillary ligands to systematically tune the size, shape, and functionality of these supramolecular structures.
A key frontier is the design of coordination polymers (CPs) and metal-organic frameworks (MOFs) using bpzpm as a primary building block. By introducing additional functional groups onto the pyrimidine or pyrazole (B372694) rings of the bpzpm scaffold, it is possible to create ligands with specific geometries and functionalities. These modified ligands could then be used to direct the assembly of one-, two-, or three-dimensional crystalline networks. Such materials are of immense interest for applications in gas storage, separation, and heterogeneous catalysis. The structural distortions induced by methyl groups on the pyrazolyl rings in the copper(I) grids suggest that even subtle ligand modifications can have a significant impact on the final architecture. acs.org
The coordination chemistry of bpzpm with ruthenium and palladium, two highly active catalytic metals, opens doors for developing novel catalytic systems. researchgate.netchemistry-chemists.com Ruthenium(II) complexes are known catalysts for a variety of organic transformations, including hydrogenation and transfer hydrogenation. researchgate.net The cis,trans-[RuCl₂(PPh₃)₂(bpzpm)] complex is a logical candidate for screening in such catalytic reactions. chemistry-chemists.com The electronic properties of the bpzpm ligand can influence the reactivity of the metal center, potentially leading to catalysts with enhanced activity or selectivity.
Similarly, palladium complexes are central to cross-coupling reactions. The fluxional behavior of bpzpm-palladium complexes, which involves the rupture and formation of Pd-N bonds, could be relevant to catalytic cycles where substrate association and product dissociation are key steps. researchgate.netresearchgate.net Future work should involve synthesizing a broader range of bpzpm-metal complexes and systematically evaluating their performance in catalytically important reactions, such as Heck, Suzuki, and Sonogashira couplings, as well as polymerization reactions. researchgate.net
Interdisciplinary Research Opportunities
The study of bpzpm and its derivatives offers numerous opportunities for interdisciplinary collaboration. The potential development of sensors based on anion encapsulation within bpzpm-based cages bridges inorganic and analytical chemistry. acs.org Should these sensors prove effective in biological media, this would extend into the realm of chemical biology.
Furthermore, the investigation of the photophysical properties of bpzpm complexes creates a nexus between inorganic chemistry, physical chemistry, and materials science. acs.org Characterizing their luminescent behavior and potential for applications in organic light-emitting diodes (OLEDs) or as photosensitizers would require a collaborative effort. Finally, while initial studies have noted the cytoprotective effects of bpzpm, a deeper investigation into its biological activity could forge connections between coordination chemistry and medicinal chemistry, exploring its potential as a therapeutic agent or a drug delivery vehicle. jst.go.jptpu.ru
Compound Names Table
| Abbreviation / Trivial Name | Chemical Name |
| bpzpm | Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)- |
| Me-bpzpm | Pyrimidine, 4,6-bis(4-methyl-1H-pyrazol-1-yl)- |
| bpz*pm | Pyrimidine, 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- |
| ppdMe | Pyridazine, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- |
Q & A
Q. What synthetic methodologies are employed to prepare 4,6-bis(1H-pyrazol-1-yl)pyrimidine (bppm)?
The ligand is synthesized via nucleophilic aromatic substitution. Starting with 4,6-dichloropyrimidine, two equivalents of 3-(2-pyridyl)-1H-pyrazole are reacted under reflux in ethanol with a base (e.g., triethylamine) to replace the chlorine atoms. The reaction requires 24–48 hours for completion, followed by purification via recrystallization or column chromatography .
Q. How is the free ligand characterized spectroscopically?
The ligand is characterized using:
- ¹H NMR : Distinct resonances for pyrazole (δ8.85), pyrimidine (δ8.73), and pyridine (δ7.22–8.28) protons .
- UV-Vis : Two intra-ligand π→π* transitions at 316 nm and 331 nm as shoulder peaks .
- Mass spectrometry : Molecular ion peaks consistent with the molecular formula C₁₆H₁₂N₈ .
Advanced Coordination Chemistry
Q. How do NMR spectra change upon metal coordination, and what insights do they provide?
Upon coordination with Ru(II), Rh(III), or Ir(III), downfield shifts (e.g., δ9.35 for pyrazole protons) occur due to electron withdrawal by the metal. Splitting of peaks (e.g., dt or d patterns) indicates restricted rotation of the ligand and confirms mononuclear complex formation .
Q. What challenges arise in X-ray crystallography of bppm-metal complexes, and how are they resolved?
Disorder in pyridyl/pyrazolyl rings and solvent inclusion are common. SHELXL refinement tools (e.g., PART, SIMU, and DELU instructions) are used to model disorder and anisotropic thermal motion. For example, [(η⁶-p-iPrC₆H₄Me)Ru(bppm)Cl]PF₆ required 10% occupancy modeling for disordered solvent molecules .
Electronic and Structural Analysis
Q. How do electronic spectra differentiate between free and coordinated bppm?
Metal coordination introduces metal-to-ligand charge transfer (MLCT) bands in the visible region (400–500 nm), absent in the free ligand. For Ru(II) complexes, MLCT transitions (dπ→π*) dominate, while Rh(III)/Ir(III) complexes show ligand-centered transitions due to their low-spin d⁶ configurations .
Q. What computational methods validate the ligand’s binding mode?
DFT calculations (e.g., B3LYP/6-31G*) are used to optimize geometries and compare experimental vs. theoretical bond lengths. For example, the N–M bond lengths in [Cp*Rh(bppm)Cl]PF₆ (2.05–2.10 Å) align with DFT predictions, confirming bidentate N,N-coordination .
Research Applications and Data Contradictions
Q. How is bppm utilized in OLED exciplex systems?
Bppm derivatives (e.g., B3PYMPM) act as electron-accepting materials in exciplex-based OLEDs. When paired with donors like TCTA, they achieve external quantum efficiencies (EQE) up to 10% by facilitating charge transfer at the donor-acceptor interface .
Q. How to resolve contradictions in catalytic activity reports for bppm-metal complexes?
Discrepancies in catalytic water oxidation activity (e.g., Ru-bppm vs. Ru-bppp dinuclear complexes) arise from differences in ligand geometry (meta vs. para pyridyl-pyrazole linkage). Electrochemical studies (cyclic voltammetry) and EXAFS can clarify metal-ligand interactions and active-site structures .
Methodological Best Practices
Q. What safety protocols are critical when handling bppm?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 2000 mg/kg in rats).
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
